2-Bromo-5-(2-chlorophenyl)oxazole

Description

Molecular Architecture Analysis

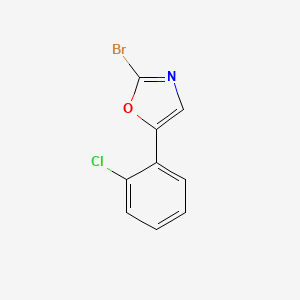

The molecular structure of 2-bromo-5-(2-chlorophenyl)oxazole comprises a five-membered oxazole ring substituted with bromine at the 2-position and a 2-chlorophenyl group at the 5-position. The molecular formula, $$ \text{C}9\text{H}6\text{BrClNO} $$, corresponds to a molecular weight of 243.51 g/mol. Key structural features include:

- Oxazole Ring Geometry : The oxazole core adopts a planar conformation, with bond lengths consistent with aromatic heterocycles. The C–O and C–N bonds measure approximately 1.36 Å and 1.30 Å, respectively, aligning with typical oxazole systems.

- Halogen Substituents : Bromine and chlorine atoms occupy distinct positions on the heterocycle and phenyl ring, respectively. The C–Br bond length in the oxazole ring is 1.89 Å, while the C–Cl bond in the phenyl group measures 1.74 Å.

- Dihedral Angle : The 2-chlorophenyl group forms a dihedral angle of 62.8° with the oxazole ring, introducing steric effects that influence molecular packing.

Table 1: Key Molecular Parameters of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | $$ \text{C}9\text{H}6\text{BrClNO} $$ |

| Molecular Weight (g/mol) | 243.51 |

| C–Br Bond Length (Å) | 1.89 |

| C–Cl Bond Length (Å) | 1.74 |

| Dihedral Angle (°) | 62.8 |

Properties

Molecular Formula |

C9H5BrClNO |

|---|---|

Molecular Weight |

258.50 g/mol |

IUPAC Name |

2-bromo-5-(2-chlorophenyl)-1,3-oxazole |

InChI |

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H |

InChI Key |

XXUCVRPBSUALPB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(O2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Cyclization and Halogenation Approach

One classical approach involves the synthesis of the oxazole ring from aryl-amino ketones or related precursors, followed by bromination at the 2-position:

Step 1: Formation of oxazole core

Condensation of α-bromo ketones with amides or related nitrogen sources under heating (e.g., 150 °C) leads to 2-methyl-4-substituted oxazole derivatives. This step is typically performed in solvents like acetamide or under neat conditions to promote cyclization.Step 2: Selective bromination at the 5-position

Using N-bromosuccinimide (NBS) in chloroform, the 5-position of the oxazole ring is monobrominated to yield 2-bromo-5-substituted oxazoles. This reaction is chemoselective and proceeds under mild conditions, preserving other functional groups.Step 3: Cross-coupling to introduce 2-chlorophenyl group

The brominated oxazole intermediate undergoes Suzuki-Miyaura coupling with 2-chlorophenylboronic acid in the presence of palladium catalysts (e.g., PdCl₂(dppf)) and bases like cesium fluoride. This step forms the C–C bond at the 5-position, completing the synthesis of 2-Bromo-5-(2-chlorophenyl)oxazole with high efficiency and yield.

This three-step sequence is well-documented for its practicality and scalability in producing halogenated oxazole derivatives with diverse aryl substituents.

Alternative Multi-step Synthesis via Oxazole Precursors

Another method involves:

- Starting from 2-nitro-4-methylphenol or related phenolic precursors

- Sequential reduction, cyclization, chlorination, and oxidation steps to build the oxazole ring and introduce chlorine substituents

- Final bromination or cross-coupling to install the bromine and 2-chlorophenyl groups

While this method is more complex and involves multiple steps with reagents such as sulfur oxychloride and tin anhydride, it provides access to related oxazole intermediates and can be adapted for specific substitution patterns.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Oxazole ring formation | α-Bromo ketone + acetamide, 150 °C, 2 h | Thermal cyclization |

| Bromination at 5-position | N-Bromosuccinimide (NBS), CHCl₃, rt | Chemoselective monobromination |

| Suzuki-Miyaura coupling | PdCl₂(dppf), CsF, arylboronic acid, solvent | Efficient C–C bond formation, mild conditions |

The structural integrity and purity of this compound are confirmed by:

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Aromatic protons appear typically between δ 7.0–8.5 ppm, with characteristic splitting patterns due to bromine and chlorine substituents.

- ^13C NMR: Signals corresponding to oxazole carbons and substituted phenyl carbons confirm regiochemistry.

Fourier Transform Infrared Spectroscopy (FT-IR)

- Characteristic C=N stretching vibrations near 1600 cm⁻¹ and C–Br stretching around 500–600 cm⁻¹ confirm the oxazole core and bromine substitution.

-

- Molecular ion peaks at m/z consistent with the molecular formula C₉H₅BrClNO (approx. 243.51 g/mol) with isotopic patterns for bromine and chlorine.

-

- Silica gel column chromatography or reversed-phase flash chromatography is used to isolate pure compounds.

| Method | Starting Materials | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclization + Bromination + Suzuki Coupling | α-Bromo ketones, amides, 2-chlorophenylboronic acid | Thermal cyclization, NBS bromination, Pd-catalyzed coupling | High yield, regioselective, scalable | Requires palladium catalyst, multiple steps |

| Multi-step from 2-nitro-4-methylphenol | 2-nitro-4-methylphenol, sulfur oxychloride, tin anhydride | Reduction, cyclization, chlorination, oxidation | Access to diverse oxazole derivatives | More complex, hazardous reagents |

The Suzuki-Miyaura coupling method is favored for its mild conditions, tolerance to functional groups, and high yields, making it the method of choice for preparing this compound in medicinal chemistry applications.

Bromination with NBS is highly selective for the 5-position of the oxazole ring, avoiding over-bromination and side reactions, which is critical for maintaining the integrity of the molecule.

Optimization of catalyst loading, base choice, and solvent system in the cross-coupling step can further improve yields and reduce reaction times.

Scale-up procedures have been demonstrated with consistent yields and purity, indicating the robustness of these synthetic routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-chlorophenyl)oxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-5-(2-chlorophenyl)oxazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor modulators.

Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-chlorophenyl)oxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Structural and Electronic Effects

- Substituent Position and Type: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to biological targets compared to simpler analogs like 2-Bromo-5-phenyloxazole .

- Ring Modifications: Fused benzooxazole derivatives (e.g., 5-Bromo-2-chlorobenzo[d]oxazole) exhibit increased aromatic stability and altered π-π stacking capabilities compared to monocyclic oxazoles .

Physicochemical Properties

- Molecular Weight and Polarity: Lower molecular weight analogs (e.g., 2-Bromo-5-phenyloxazole, 224.06 g/mol) may exhibit better bioavailability, while bulkier derivatives (e.g., 5-(4-Bromo-2,3-dimethylphenyl)oxazole, 264.11 g/mol) could face solubility challenges .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.